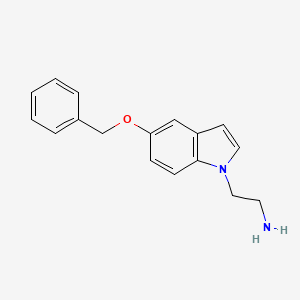

2-(5-(苄氧基)-1H-吲哚-1-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine, more commonly known as 5-BENZOXYINDOLE or 5-BOI, is an indole-based compound that has been used in a variety of scientific research applications. It is a synthetic molecule that has been found to have a wide range of biochemical and physiological effects and has been studied for its potential therapeutic applications.

科学研究应用

Medicinal Chemistry and Receptor Ligands

The 2-phenethylamine motif is widely present in nature, from simple open-chain structures to more complex polycyclic arrangements. Benzyloxytryptamine falls into this category. It shares structural similarities with endogenous catecholamines like dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in dopaminergic neurons, influencing voluntary movement, stress response, and mood .

Researchers have explored benzyloxytryptamine derivatives as ligands for various receptors, including:

- TAAR1 (Trace Amine-Associated Receptor 1) : Investigating their binding to TAAR1 can reveal potential therapeutic applications .

Antioxidant and Antimicrobial Properties

Benzyloxytryptamine derivatives have been studied for their antioxidant and antimicrobial activities. These compounds may help combat oxidative stress and microbial infections. Researchers have synthesized metal complexes with benzyloxytryptamine-based ligands, exploring their potential as therapeutic agents .

Synthetic Chemistry and Benzyl Ether Formation

Benzyloxytryptamine serves as a precursor for benzyl ethers. Researchers have developed convenient methods for preparing benzyl ethers using this compound. Benzyl ethers find applications in organic synthesis, protecting functional groups during reactions, and modifying natural products .

Biological Activity and Drug Discovery

Researchers continue to explore benzyloxytryptamine derivatives for novel biological activities. By modifying the 2-phenethylamine scaffold, they aim to discover new leads for drug development. Investigating their binding to specific receptors and understanding their pharmacokinetics contributes to drug discovery efforts.

作用机制

Target of Action

It’s known that indole derivatives often interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound likely interacts with its targets through a combination of non-covalent interactions, such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

Indole derivatives are known to participate in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine .

属性

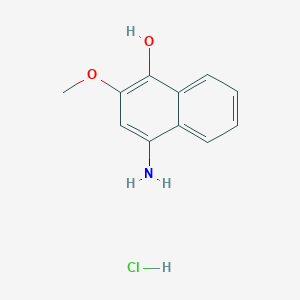

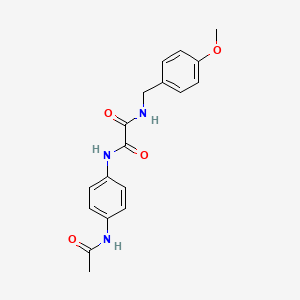

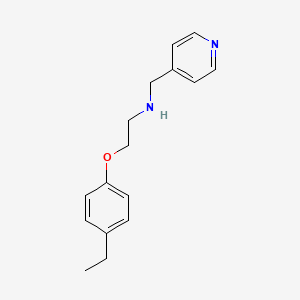

IUPAC Name |

2-(5-phenylmethoxyindol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-11-19-10-8-15-12-16(6-7-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFZERRMLZYNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2740189.png)

![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)

![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2740199.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide](/img/structure/B2740200.png)

![3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile](/img/structure/B2740201.png)

![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2740206.png)

![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)